2-(4-Fluorophenyl)-3-nitropyridine chemical structure and properties
2-(4-Fluorophenyl)-3-nitropyridine chemical structure and properties
An In-Depth Technical Guide to 2-(4-Fluorophenyl)-3-nitropyridine for Advanced Research and Development
This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-3-nitropyridine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the underlying chemical principles that make this compound a valuable intermediate in the synthesis of complex molecular architectures. Our focus will be on the practical application of its structural features, reactivity, and analytical characterization, providing the causal insights necessary for effective experimental design and execution.
Core Molecular Profile and Physicochemical Characteristics
2-(4-Fluorophenyl)-3-nitropyridine is a bi-aryl heterocyclic compound featuring a pyridine ring substituted with a nitro group and a 4-fluorophenyl moiety. The strong electron-withdrawing nature of both the nitro group and the pyridine nitrogen atom significantly influences the molecule's electronic properties and reactivity.[1] The fluorophenyl group is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity through favorable interactions.[2][3]
Chemical Structure
The structural arrangement of the phenyl and pyridine rings, along with the ortho-positioning of the nitro group, creates a sterically hindered and electronically distinct molecule.
Caption: Chemical structure of 2-(4-Fluorophenyl)-3-nitropyridine.
Physicochemical Properties
A summary of computed and, where available, experimental properties is crucial for planning reactions, purification, and formulation. While specific experimental data for this exact molecule is sparse, properties can be reliably estimated based on its constituent fragments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇FN₂O₂ | - |
| Molecular Weight | 218.19 g/mol | - |
| XLogP3 | 2.3 - 2.6 | [4] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 4 - 5 | [5] |
| Topological Polar Surface Area | 67.9 Ų | [4][5] |
| Physical Form | Expected to be a yellow to brown solid or semi-solid |
Synthesis and Mechanistic Rationale
The construction of the C-C bond between the pyridine and phenyl rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high efficiency, broad functional group tolerance, and well-understood mechanism.[6][7]
Recommended Synthetic Workflow: Suzuki-Miyaura Coupling
This protocol utilizes a palladium catalyst to couple a halo-nitropyridine with a fluorophenylboronic acid. The choice of a 2-halopyridine (e.g., 2-chloro- or 2-bromo-3-nitropyridine) is strategic; the halogen at the 2-position is highly activated towards oxidative addition into the Pd(0) catalyst.
Caption: General workflow for Suzuki-Miyaura synthesis.
Step-by-Step Experimental Protocol
This protocol is a representative example and should be optimized based on laboratory conditions and scale.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-chloro-3-nitropyridine (1.0 eq), 4-fluorophenylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 eq).[8] The choice of a phosphine ligand like dppf is crucial as it stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, such as 4:1 dioxane:water, via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 4-24 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of NMR, IR, and mass spectrometry provides a self-validating system for identity and purity assessment.
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum will show characteristic signals for the three protons on the pyridine ring and the four protons on the fluorophenyl ring in the aromatic region (approx. 7.0-9.0 ppm). The coupling patterns of the fluorophenyl protons will appear as two distinct multiplets (apparent triplets or doublets of doublets) due to both H-H and H-F coupling.
-
¹³C NMR: Aromatic carbons will appear in the 115-160 ppm range. The carbon attached to the fluorine will show a large coupling constant (¹JCF), which is a definitive indicator of its presence.[9]
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, providing clear confirmation of its incorporation.[9]
-
IR Spectroscopy: Key peaks will include strong absorptions around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the NO₂ group, respectively. C-F stretching will appear around 1200-1250 cm⁻¹.[10]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be readily observable, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Quality Control and Purity Analysis
For routine analysis and quality control, a reversed-phase High-Performance Liquid Chromatography (HPLC) method is recommended.[11]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detection at a wavelength where the chromophores (nitropyridine, phenyl ring) absorb strongly (e.g., 254 nm).
-
Purpose: This method allows for the accurate determination of purity by separating the main compound from starting materials, byproducts, and other impurities.[12] For trace-level quantification of potential impurities, LC-MS/MS provides superior sensitivity and specificity.[13][14]
Reactivity and Synthetic Utility
Understanding the reactivity of 2-(4-fluorophenyl)-3-nitropyridine is key to its use as a versatile synthetic intermediate. The electronic landscape of the molecule dictates two primary modes of reactivity: modification of the pyridine ring and transformation of the nitro group.
Caption: Key reactivity pathways for synthetic elaboration.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group strongly activates the pyridine ring towards nucleophilic attack.[1][15] Due to the directing effect of the ring nitrogen and the nitro group, the C6 position is the most electron-deficient and thus the most susceptible to attack by nucleophiles such as alkoxides, amines, or thiols. This provides a reliable method for introducing additional functionality onto the pyridine core. The reaction typically proceeds under basic conditions and does not require a metal catalyst.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (NH₂) using a variety of standard conditions, such as catalytic hydrogenation (H₂ over Pd/C), or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[1] This transformation is fundamental in drug discovery, as the resulting 3-amino-2-(4-fluorophenyl)pyridine is a versatile intermediate. The newly formed amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
Applications in Medicinal Chemistry
The 2-aryl-3-nitropyridine scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, making 2-(4-fluorophenyl)-3-nitropyridine a valuable starting material.
-
Anticancer Research: Nitropyridine-containing molecules have shown potential as anticancer agents.[16][17] The nitro group can be important for modulating enzyme activity or participating in bioreductive activation within hypoxic tumor environments. The resulting amino derivatives are also key precursors for kinase inhibitors, a major class of cancer therapeutics.[18][19][20]
-
Antimicrobial Agents: The nitropyridine motif has been explored for its antimicrobial properties, including activity against various bacterial strains.[16][17]
-
Drug Discovery Intermediate: The dual reactivity discussed in Section 4 allows for the creation of diverse chemical libraries. By first performing an SNAr reaction at C6 and then reducing the nitro group, chemists can rapidly generate a wide array of substituted aminopyridines for high-throughput screening against various biological targets.[16]
Safety, Handling, and Storage
As a nitroaromatic compound, 2-(4-fluorophenyl)-3-nitropyridine and its precursors require careful handling. The following guidelines are based on safety data for structurally related compounds like 2-fluoro-3-nitropyridine and other nitropyridines.[21][22][23][24]
GHS Hazard Classification (Anticipated)
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[24][25]
-
Respiratory Irritation: May cause respiratory irritation.[22][23]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[21][22] Ensure eyewash stations and safety showers are readily accessible.[23]
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[21]
-
Skin Protection: Wear impervious gloves (inspect prior to use) and protective clothing to prevent skin contact.[22]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[23]
-
General Hygiene: Wash hands thoroughly after handling.[22] Do not eat, drink, or smoke in the work area.[26]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21][22] Storage under an inert atmosphere is recommended to prevent degradation.
-
Incompatibilities: Keep away from strong oxidizing agents.[23]
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PMC. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Supporting Information for: A general strategy for the preparation of N-aryl hydroxylamines. The Royal Society of Chemistry. [Link]
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Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]
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Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
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